6-chloro-N,N-diphenyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE is a complex organic compound belonging to the class of triazines Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents like methanol and the maintenance of low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the initial preparation of intermediate compounds followed by further functionalization. The use of automated reactors and precise control of reaction parameters are crucial to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of chlorine atoms with nucleophiles.
Oxidation and Reduction: Modifications of the oxidation state of the compound.
Substitution Reactions: Introduction of different functional groups into the triazine ring
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like amines and alkoxides, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
N-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl: A similar triazine derivative with potential biological activities.
2-chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine compound with different functional groups and applications.
Uniqueness
N-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H15ClF3N5O |
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Molecular Weight |
457.8 g/mol |
IUPAC Name |
6-chloro-2-N,2-N-diphenyl-4-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H15ClF3N5O/c23-19-28-20(27-15-11-13-18(14-12-15)32-22(24,25)26)30-21(29-19)31(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H,27,28,29,30) |
InChI Key |
BCGGXNHHDBXCKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)NC4=CC=C(C=C4)OC(F)(F)F)Cl |
Origin of Product |
United States |
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